molecular formula C23H22ClN5 B2694897 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890635-89-9

3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2694897
CAS No.: 890635-89-9
M. Wt: 403.91
InChI Key: PWINCYYXLKSBCK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure with nitrogen atoms at positions 1, 2, 5, and 7. Key structural features include:

  • Position 3: A 2-chlorophenyl group, providing electron-withdrawing properties and steric bulk.
  • Position 5: A methyl group, contributing hydrophobicity.

Pyrazolo[1,5-a]pyrimidines are typically synthesized via reactions between 5-aminopyrazoles and 1,3-bis-electrophilic compounds, as demonstrated in steroidal analogs (e.g., Bajwa and Sykes’ work with steroidal β-formylenamides) . The compound’s structural complexity allows for diverse pharmacological applications, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)18-7-3-2-4-8-18)29-23(26-17)20(16-25-29)19-9-5-6-10-21(19)24/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINCYYXLKSBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Core Formation via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through cyclocondensation reactions. A common approach involves reacting β-dicarbonyl compounds or electrophiles with 3-aminopyrazoles under thermal or microwave-assisted conditions . For this compound:

  • Key reaction : Cyclocondensation of 5-methyl-3-aminopyrazole with a β-ketoester or β-chlorovinyl aldehyde derivative.

  • Conditions : Ethanol or acetic acid under reflux (80–120°C), yielding 65–90% product purity .

Chlorination and Nucleophilic Substitution

The 2-chlorophenyl group enables further functionalization:

  • Halogenation : POCl₃ or SOCl₂ under reflux introduces chlorine at reactive positions .

  • Nucleophilic substitution : Piperazine derivatives react at the 7-position under basic conditions (K₂CO₃, DMF, 60°C).

Example :
7-Chloro intermediate+4-phenylpiperazineK2CO3,DMFTarget compound (85% yield)\text{7-Chloro intermediate} + \text{4-phenylpiperazine} \xrightarrow{K_2CO_3, DMF} \text{Target compound (85\% yield)}

Aromatic Electrophilic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 or 7 .

  • Sulfonation : Fuming H₂SO₄ at 50°C adds sulfonic acid groups .

Reductive Amination and Alkylation

The phenylpiperazinyl group participates in reductive amination:

  • Reagents : NaBH₃CN or H₂/Pd-C with aldehydes/ketones.

  • Conditions : MeOH or THF at room temperature, yielding 70–90% modified derivatives .

Table : Functionalization at the Piperazine Nitrogen

Reagent Product Application
Acetyl chlorideN-Acetylpiperazine derivativeEnhanced metabolic stability
Benzyl bromideN-Benzylpiperazine derivativeImproved CNS penetration

Oxidation and Reduction Reactions

  • Oxidation : KMnO₄ or CrO₃ oxidizes methyl groups to carboxylic acids (position 5).

  • Reduction : LiAlH₄ reduces carbonyl groups (if present) to alcohols.

Example :
5-MethylKMnO4,H2O5-Carboxylic acid (62% yield)\text{5-Methyl} \xrightarrow{KMnO_4, H_2O} \text{5-Carboxylic acid (62\% yield)}

Metal-Catalyzed Cross-Couplings

Palladium or copper catalysts enable diversification:

  • Buchwald–Hartwig amination : Introduces aryl/alkyl amines at position 7 .

  • Sonogashira coupling : Adds alkynes using CuI and Pd(PPh₃)₂Cl₂ .

Hydrolysis and Functional Group Interconversion

  • Ester hydrolysis : NaOH/EtOH converts esters to carboxylic acids (e.g., position 5) .

  • Amide formation : HBTU/DMAP mediates coupling with amines .

Photophysical Modifications

For optical applications, electron-donating/withdrawing groups are introduced via:

  • SNAr reactions : Fluorophores added at position 7 using morpholine or coumarin derivatives .

Biological Activity-Driven Modifications

Structural tweaks optimize pharmacokinetic properties:

  • Sulfonation : Enhances water solubility for in vivo studies .

  • PEGylation : Improves bioavailability via polyethylene glycol linkages.

Scientific Research Applications

Neuropharmacological Applications

The compound exhibits promising anticonvulsant properties, making it a candidate for epilepsy treatment. Research indicates that derivatives of this compound have shown efficacy in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems or ion channels associated with seizure activity.

Case Study: Anticonvulsant Activity

A study published in the European Journal of Medicinal Chemistry examined the anticonvulsant effects of various pyrazolo[1,5-a]pyrimidine derivatives, including 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine. The results indicated a significant reduction in seizure frequency and severity in treated animals compared to controls, highlighting its potential for further development as an anticonvulsant agent .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer activities. The compound's structure allows for interaction with various biological targets involved in cancer progression.

Case Studies: Anticancer Efficacy

Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Inhibition of Cancer Cell Lines : In vitro studies reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values were reported at approximately 0.39 µM for HCT116 and 0.46 µM for MCF-7 .
  • Targeting Kinase Activity : The compound was also evaluated for its ability to inhibit Aurora-A kinase, an important target in cancer therapy. It demonstrated an IC50 value of 0.16 µM against this kinase, indicating strong potential as a targeted therapy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target/Mechanism IC50 Value Reference
AnticonvulsantModulation of neurotransmitter systemsN/A
Anticancer (MCF-7)Cell proliferation inhibition0.46 µM
Anticancer (HCT116)Cell proliferation inhibition0.39 µM
Aurora-A Kinase InhibitionTargeted therapy0.16 µM

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell growth and proliferation. By inhibiting this enzyme, the compound can potentially exert anti-proliferative effects on cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variability in biological activity and physicochemical properties based on substituent modifications. Below is a detailed comparison of structurally related analogs:

Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Findings Reference
Target Compound 3: 2-Chlorophenyl; 5: Methyl; 7: 4-Phenylpiperazinyl C23H21ClN6 416.91 g/mol Hypothesized kinase inhibition; enhanced solubility due to piperazinyl group -
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine 3: 4-Chlorophenyl; 5: Methyl; 7: Piperidinyl C18H19ClN4 326.83 g/mol Reduced solubility compared to piperazinyl analogs; structural rigidity
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5: 4-Fluorophenyl; 7: Trifluoromethyl C14H9F4N3 295.23 g/mol Electron-withdrawing groups at position 5 enhance antibacterial activity
6m (3,4,5-Trimethoxyphenyl-substituted derivative) 3: Phenyl (3,4,5-trimethoxy) Not specified Not specified Enhanced cytotoxic effects in cancer cell lines due to methoxy groups
6p (4-Fluorophenyl-substituted derivative) 3: Phenyl (4-fluoro) Not specified Not specified Improved cytotoxicity via fluorine’s electron-withdrawing effects
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)pyrazolo[1,5-a]pyrimidine 5: Isopropyl; 7: 4-Methylpiperazinyl C21H28N6 364.49 g/mol Increased hydrophobicity; potential for CNS penetration

Key Structural and Functional Insights

Position 3 Modifications :

  • Electron-Withdrawing Groups : The target compound’s 2-chlorophenyl group at position 3 contrasts with the 4-chlorophenyl analog (), where para-substitution may reduce steric hindrance. Chlorine’s electron-withdrawing nature enhances binding to hydrophobic ATP pockets in kinases .
  • Aromatic Substitutions : Compounds with 3,4,5-trimethoxy (6m) or 4-fluoro (6p) phenyl groups () demonstrate that electron-donating methoxy groups improve cytotoxicity, while fluorine enhances metabolic stability .

Position 7 Modifications: Piperazinyl vs. Trifluoromethyl Groups: Derivatives with trifluoromethyl at position 7 () exhibit enhanced lipophilicity and bioavailability but reduced water solubility .

Position 5 Modifications: Hydrophobic vs. Polar Groups: Methyl (target) and isopropyl () groups at position 5 enhance hydrophobic interactions, whereas polar substituents (e.g., amino groups in ) improve solubility but may reduce membrane permeability .

Biological Activity Trends :

  • Kinase Inhibition : Systematic SAR studies () show that small hydrophobic groups at position 3 (e.g., methyl, chlorophenyl) optimize ATP-binding pocket interactions, while electron-withdrawing groups at position 5 (e.g., fluorine) improve antibacterial and anticancer activity .
  • Cytotoxicity : Compounds with extended aromatic systems (e.g., naphthalen-2-yl in ) exhibit enhanced cytotoxic effects due to π-π stacking interactions with DNA or enzymes .

Research Findings and Clinical Implications

  • Synthetic Optimization : Cyclization strategies (e.g., ) have led to pyrazolo[1,5-a]pyrimidines with 200-fold increases in potency, highlighting the scaffold’s adaptability .
  • Bioavailability : The target compound’s 4-phenylpiperazinyl group may improve oral bioavailability compared to analogs with bulkier substituents (e.g., trifluoromethyl in ) .
  • Therapeutic Potential: Derivatives like 6m and 6p () demonstrate the scaffold’s versatility in targeting cancer cell lines, while kinase-focused analogs () underscore its role in precision oncology .

Biological Activity

The compound 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C24_{24}H27_{27}ClN4_{4}O2_{2}
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 1049395-66-5

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • A chlorophenyl group
  • A piperazine moiety
  • A pyrazolo[1,5-a]pyrimidine core

This configuration may enhance its pharmacological profile compared to other similar compounds.

Anticonvulsant Properties

Research has indicated that derivatives of this compound exhibit significant anticonvulsant activity in animal models of epilepsy. This suggests potential therapeutic applications for treating epilepsy, although further clinical studies are required to establish efficacy and safety in humans .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound has been studied for its role as a ligand for GPCRs, which are critical in various physiological processes. Binding to specific GPCRs may modulate cellular signaling pathways, potentially leading to therapeutic applications across different diseases .

Anticancer Activity

Preliminary studies have suggested that pyrazolo[1,5-a]pyrimidines possess anticancer properties. For instance, structural analogs have been shown to inhibit key kinases involved in cancer cell proliferation and survival. The specific activity of this compound against cancer cell lines remains an area of active investigation .

Other Pharmacological Activities

The broader category of pyrazolo[1,5-a]pyrimidines has been associated with various biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Neuroprotective effects
  • Potential applications in treating central nervous system disorders

Study on Anticancer Effects

A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain compounds significantly inhibited tumor growth in vivo models. For example, compound SI388 exhibited potent Src kinase inhibition, which is crucial for cancer cell viability .

In Vitro Studies on Enzymatic Activity

In vitro assays have shown that related compounds exhibit inhibitory activities against enzymes such as α-glucosidase. The synthesized derivatives displayed IC50_{50} values ranging from 15.2 µM to 201.3 µM, indicating promising potential compared to standard drugs like acarbose .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(furan-2-yl)-N-[3-(4-phenyloxazolidin-1-yl)propyl]-1,2-oxazoleFuran ring instead of chlorophenylAnticancer activity
N-[3-(4-pyridinyl)propyl]-5-methylisoxazolePyridine substituentNeuroprotective effects
5-methyl-N-[3-(4-fluorophenyl)piperazin-1-yl]isoxazoleFluorophenyl groupAntidepressant properties

This table illustrates how variations in structure can lead to differing biological activities among related compounds.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones, β-ketoesters, or other dicarbonyl synthons. For example, 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be synthesized by refluxing 5-aminopyrazole derivatives with trifluoromethyl-substituted diketones in polar solvents (e.g., ethanol or dioxane) at 433–438 K for 2.5–6 hours . Chlorination at the 7-position is achieved using POCl₃ under reflux with triethylamine as a catalyst . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve regioselectivity and yield .

Q. Which characterization techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., shifts at δ 8.5–9.0 ppm for pyrimidine protons) .
  • IR spectroscopy : Detection of NH₂ (3300–3400 cm⁻¹) and C≡N (2200 cm⁻¹) groups .
  • Mass spectrometry (MS) : Molecular ion peaks matching calculated molecular weights (e.g., C₂₁H₁₆ClN₇ for compound 10c in ) .
  • X-ray crystallography : Resolves bond angles (e.g., C–N–C angles of ~122.5° in the piperazine ring) and confirms regiochemistry .

Q. What biological activities are commonly associated with pyrazolo[1,5-a]pyrimidine scaffolds?

Activity Mechanism/Target Example Derivatives Reference
AnticancerCHK1 kinase inhibition, DNA groove bindingPiperazinyl-linked derivatives (IC₅₀: 0.1–5 µM)
AntimicrobialDisruption of bacterial membrane integrityRhenium(I) complexes (MIC: 2–8 µg/mL)
NeuropharmacologicalNPY Y1R antagonism (Ki: <10 nM)Aminoalkylpyrazolo[1,5-a]pyrimidines

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed using palladium-catalyzed C-H arylation?

Regiocontrol is achievable via catalyst-dependent mechanisms :

  • C7-arylation : Use of SPhos ligand promotes arylation at the most acidic position (C7) via a base-assisted deprotonation pathway .
  • C3-arylation : Phosphine-free conditions favor electron-rich C3 positions through a concerted metalation-deprotonation mechanism .
    For example, coupling 7-chloropyrazolo[1,5-a]pyrimidine with aryl boronic esters under SPhos/Pd(OAc)₂ yields 7-aryl derivatives with >90% regioselectivity .

Q. What strategies are effective in resolving contradictions between computational docking studies and experimental binding data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-receptor interactions over 100+ ns to account for protein flexibility .
  • Isothermal Titration Calorimetry (ITC) : Validate binding affinities (e.g., Kd = 1.1–3.5 × 10⁵ M⁻¹ for rhenium complexes) and compare with docking scores .
  • Mutagenesis Studies : Identify critical residues (e.g., Lys98 in CHK1 kinase) that influence binding discrepancies .

Q. How do structural modifications at specific positions (e.g., 3-, 5-, 7-) influence the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines?

Position Modification Impact on Activity Reference
C7 Piperazinyl groupsEnhances solubility and CHK1 inhibition (IC₅₀: 0.2 µM vs. 5 µM for unsubstituted)
C5 Methyl/trifluoromethyl groupsImproves metabolic stability (t₁/₂ > 6 h in microsomes) and selectivity for KDR kinase
C3 Arylazo substituentsReduces off-target effects (e.g., COX-2 selectivity >100-fold)

Q. What methodologies are used to analyze the groove-binding interactions of pyrazolo[1,5-a]pyrimidine derivatives with DNA?

  • Ethidium Displacement Assays : Quantify DNA binding via fluorescence quenching (e.g., 50% displacement at 10 µM) .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .
  • Molecular Docking : Predict binding modes (e.g., docking scores of −230 to −288 kJ/mol for rhenium complexes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazolo[1,5-a]pyrimidines?

  • Meta-Analysis of SAR : Compare substituent effects across studies (e.g., 4-fluorophenyl at C3 enhances antitrypanosomal activity but reduces solubility) .
  • Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., MTT assays at 48 h vs. 72 h incubation) .
  • Crystallographic Validation : Resolve ambiguous binding modes using co-crystal structures (e.g., PDB ID: V0D for NPY Y1R antagonists) .

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